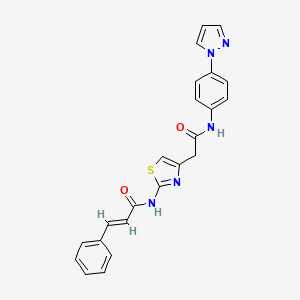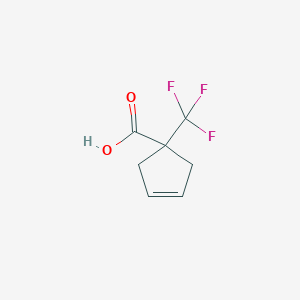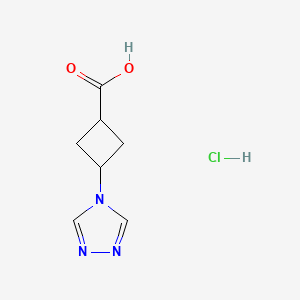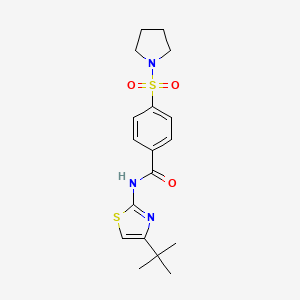![molecular formula C19H27N3O3S2 B2649504 N'-[3-(methylsulfanyl)phenyl]-N-{[4-(morpholin-4-yl)thian-4-yl]methyl}ethanediamide CAS No. 2380189-52-4](/img/structure/B2649504.png)
N'-[3-(methylsulfanyl)phenyl]-N-{[4-(morpholin-4-yl)thian-4-yl]methyl}ethanediamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N’-[3-(methylsulfanyl)phenyl]-N-{[4-(morpholin-4-yl)thian-4-yl]methyl}ethanediamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that combines a methylsulfanyl group, a morpholine ring, and a thian ring, making it an interesting subject for chemical and biological studies.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N’-[3-(methylsulfanyl)phenyl]-N-{[4-(morpholin-4-yl)thian-4-yl]methyl}ethanediamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Methylsulfanyl Phenyl Intermediate:
Synthesis of the Morpholine Ring: The morpholine ring is synthesized separately through a cyclization reaction involving an amine and an epoxide.
Coupling of Intermediates: The methylsulfanyl phenyl intermediate is then coupled with the morpholine ring using a suitable coupling agent, such as a carbodiimide.
Formation of the Thian Ring: The thian ring is introduced through a cyclization reaction involving a thiol and an alkene.
Final Coupling: The final step involves coupling the thian ring with the previously synthesized intermediate to form the target compound.
Industrial Production Methods
Industrial production of N’-[3-(methylsulfanyl)phenyl]-N-{[4-(morpholin-4-yl)thian-4-yl]methyl}ethanediamide may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of more efficient catalysts.
化学反应分析
Types of Reactions
N’-[3-(methylsulfanyl)phenyl]-N-{[4-(morpholin-4-yl)thian-4-yl]methyl}ethanediamide can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride to yield different reduced forms.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Nitric acid, halogens
Major Products
Oxidation: Sulfoxide, sulfone derivatives
Reduction: Reduced forms of the compound
Substitution: Nitrated or halogenated derivatives
科学研究应用
N’-[3-(methylsulfanyl)phenyl]-N-{[4-(morpholin-4-yl)thian-4-yl]methyl}ethanediamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Used in the development of new materials and as a catalyst in industrial processes.
作用机制
The mechanism of action of N’-[3-(methylsulfanyl)phenyl]-N-{[4-(morpholin-4-yl)thian-4-yl]methyl}ethanediamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.
Altering Gene Expression: Affecting the expression of genes involved in various biological processes.
相似化合物的比较
N’-[3-(methylsulfanyl)phenyl]-N-{[4-(morpholin-4-yl)thian-4-yl]methyl}ethanediamide can be compared with other similar compounds, such as:
Linezolid: A synthetic antibiotic with a similar morpholine ring structure.
Indole Derivatives: Compounds with a similar aromatic ring structure and diverse biological activities.
Phenoxy Acetamide Derivatives: Compounds with similar chemical properties and potential therapeutic applications.
The uniqueness of N’-[3-(methylsulfanyl)phenyl]-N-{[4-(morpholin-4-yl)thian-4-yl]methyl}ethanediamide lies in its combination of functional groups, which confer specific chemical and biological properties not found in other compounds.
属性
IUPAC Name |
N'-(3-methylsulfanylphenyl)-N-[(4-morpholin-4-ylthian-4-yl)methyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N3O3S2/c1-26-16-4-2-3-15(13-16)21-18(24)17(23)20-14-19(5-11-27-12-6-19)22-7-9-25-10-8-22/h2-4,13H,5-12,14H2,1H3,(H,20,23)(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNCQGUIBLUVCCK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)NC(=O)C(=O)NCC2(CCSCC2)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![(E)-ethyl 3-carbamoyl-2-(3-(thiophen-2-yl)acrylamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2649421.png)
![7,9-dimethyl-1-(2-morpholinoethyl)-3-phenyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2649422.png)
![N-[2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl]-4-phenyloxane-4-carboxamide](/img/structure/B2649426.png)
![6-methoxy-N-{[1-(thian-4-yl)piperidin-4-yl]methyl}-1H-indole-2-carboxamide](/img/structure/B2649428.png)
![4-Bromo-N-[2-(hydroxymethyl)-3-thienyl]-N-methylbenzenesulfonamide](/img/structure/B2649429.png)
![(Z)-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B2649430.png)

![N-{[1,1'-biphenyl]-2-yl}-2-chloropyridine-4-carboxamide](/img/structure/B2649434.png)


![(3-fluorophenyl)(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2649438.png)



